molecular formula C26H29Cl2NO4 B11468349 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide

2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide

Cat. No.: B11468349
M. Wt: 490.4 g/mol
InChI Key: WGDMZWOWVWTFKZ-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropane carboxamide core, substituted with a dichloro group and a phenyl ring bearing a benzo[c]chromene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide can be achieved through a multi-step process involving the following key steps:

  • Formation of the Cyclopropane Carboxamide Core: : The cyclopropane carboxamide core can be synthesized by reacting 1-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the carboxamide.

  • Introduction of the Dichloro Group: : The dichloro group can be introduced via chlorination of the cyclopropane carboxamide using reagents such as phosphorus pentachloride or thionyl chloride.

  • Synthesis of the Benzo[c]chromene Moiety: : The benzo[c]chromene moiety can be synthesized through a series of reactions starting from a suitable aromatic precursor. This may involve Friedel-Crafts acylation, followed by cyclization and methoxylation steps.

  • Coupling of the Phenyl Ring with the Benzo[c]chromene Moiety: : The phenyl ring bearing the benzo[c]chromene moiety can be synthesized by coupling the benzo[c]chromene intermediate with a suitable phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

  • Final Coupling Step: : The final step involves coupling the dichloro-substituted cyclopropane carboxamide with the phenyl ring bearing the benzo[c]chromene moiety using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzo[c]chromene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

  • Medicinal Chemistry: : The compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.

  • Pharmacology: : The compound can be used in pharmacological studies to investigate its effects on cellular pathways and its potential as a drug candidate.

  • Materials Science: : The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as optical or electronic materials.

  • Biological Studies: : The compound can be used in biological studies to explore its interactions with biomolecules and its potential as a probe for studying cellular processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide: This compound is unique due to its specific substitution pattern and the presence of the benzo[c]chromene moiety.

    This compound: Similar compounds may include those with variations in the substitution pattern on the phenyl ring or the benzo[c]chromene moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the dichloro groups, the benzo[c]chromene moiety, and the cyclopropane carboxamide core makes it a versatile compound with potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H29Cl2NO4

Molecular Weight

490.4 g/mol

IUPAC Name

2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C26H29Cl2NO4/c1-25(14-26(25,27)28)24(30)29-16-8-6-7-15(13-16)23-22-20(32-3)12-11-19(31-2)21(22)17-9-4-5-10-18(17)33-23/h6-8,11-13,17-18,23H,4-5,9-10,14H2,1-3H3,(H,29,30)

InChI Key

WGDMZWOWVWTFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3C4=C(C=CC(=C4C5CCCCC5O3)OC)OC

Origin of Product

United States

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